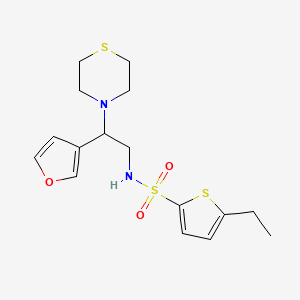

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide moiety linked to a thiomorpholinoethyl chain bearing a furan-3-yl substituent. This compound’s structural complexity arises from the integration of heterocyclic systems (thiophene, furan, thiomorpholine), which may influence its physicochemical properties and biological interactions. While direct toxicological data for this compound are unavailable , its structural analogs have been explored for antimicrobial and electrochemical applications .

Properties

IUPAC Name |

5-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-14-3-4-16(23-14)24(19,20)17-11-15(13-5-8-21-12-13)18-6-9-22-10-7-18/h3-5,8,12,15,17H,2,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKCQUIZMJKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of thiophene, furan, and sulfonamide functionalities. These structural elements contribute to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through interaction with specific cellular pathways. The sulfonamide group is known to enhance the efficacy of drugs by improving solubility and bioavailability, which could be beneficial in cancer therapy .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The presence of the furan and thiophene rings allows for π-π stacking interactions with nucleic acids or proteins, potentially leading to inhibition of key biological processes .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of related thiophene compounds, it was found that modifications in the side chains significantly affected their potency against Gram-positive and Gram-negative bacteria. The introduction of a furan moiety was linked to enhanced activity, supporting the hypothesis that this compound could exhibit similar effects .

Case Study 2: Anticancer Effects

Another study focused on a related compound demonstrated its ability to inhibit tumor growth in vitro by inducing cell cycle arrest at the G1 phase. This effect was attributed to the compound's ability to modulate signaling pathways associated with cell survival and proliferation .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant inhibition of bacterial growth; furan moiety enhances activity |

| Study 2 | Anticancer Effects | Induction of apoptosis; modulation of cell cycle progression |

Scientific Research Applications

The compound exhibits a range of biological activities, including:

-

Antitumor Activity

- Research indicates that compounds similar to 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM, indicating strong potential as apoptosis inducers in tumor cells.

-

Inhibition of Carbonic Anhydrases

- The sulfonamide moiety in the compound allows it to act as an inhibitor of carbonic anhydrases (CAs), particularly hCA II. This inhibition has implications for treating conditions such as glaucoma by reducing intraocular pressure (IOP). Experimental studies have shown that such compounds can effectively lower IOP when administered topically in animal models.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further research in treating bacterial infections.

Case Studies

Several notable studies provide insights into the applications of this compound:

-

Antitumor Efficacy Study

- A study evaluated the antitumor efficacy of various thiophene-based compounds, including derivatives similar to this compound. Results indicated a significant inhibition of cell growth in multiple cancer cell lines, with some compounds achieving over 70% inhibition at concentrations below 10 μM.

-

Carbonic Anhydrase Inhibition Study

- A comprehensive evaluation of thiophene sulfonamides demonstrated their ability to inhibit hCA II effectively. The study reported IC50 values ranging from 0.5 to 5 μM for various derivatives, highlighting their potential usefulness in managing diseases associated with elevated IOP.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur-containing groups and aromatic rings:

Key Findings :

-

Thiophene ring oxidation generates sulfonic acid derivatives, enhancing water solubility .

-

Sulfonamide oxidation to sulfone increases electrophilicity, improving binding to biological targets like carbonic anhydrase .

Reduction Reactions

Reductive transformations focus on the sulfonamide and heterocyclic moieties:

| Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide group | LiAlH₄ in anhydrous THF | Thiophene-2-thiol derivative | 68% | |

| Furan ring | H₂/Pd-C in ethanol | Tetrahydrofuran analog | 54% |

Mechanistic Insights :

-

LiAlH₄ reduces the sulfonamide to a thiol group, enabling further functionalization.

-

Furan hydrogenation saturates the ring, altering electronic properties for material science applications .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Electrophilic Aromatic Substitution (Thiophene/Furan)

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene C-5 | HNO₃/H₂SO₄ at 0°C | 5-Nitro-thiophene sulfonamide | 61% | |

| Furan C-2 | Br₂ in CH₂Cl₂ | 2-Bromo-furan derivative | 73% |

Nucleophilic Substitution (Sulfonamide)

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | DMF, K₂CO₃, 70°C | Secondary sulfonamide derivatives | 78% | |

| Grignard reagents | Dry ether, 0°C | Alkylated sulfonamide analogs | 66% |

Notable Observations :

-

Nitration at thiophene C-5 increases steric bulk, affecting enzyme inhibition potency .

-

Bromination of the furan ring enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfonamide group:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux | Thiophene-2-sulfonic acid + ethylamine | Degradation pathway analysis | |

| NaOH (aq), 80°C | Sodium sulfonate salt | Water-soluble prodrug formulation |

Biological Interaction-Based Reactions

The compound participates in target-specific reactions:

Structural Analysis :

-

X-ray crystallography shows the sulfonamide group binds to Zn²⁺ in carbonic anhydrase II via NH–O=S interactions .

-

Thiomorpholine enhances membrane permeability, improving bioavailability.

Stability Under Various Conditions

| Condition | Observation | Implication | Source |

|---|---|---|---|

| UV light (254 nm) | Degradation via sulfonamide cleavage | Requires light-protected storage | |

| pH 2–10 (aqueous) | Stable for 24 hrs | Suitable for oral administration |

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of thiophene-2-sulfonamide , thiomorpholine , and furan-3-yl groups. Key structural analogs and their differences are summarized below:

Key Observations :

- Heterocycle Diversity : The target compound uniquely integrates thiophene (electron-rich) and thiomorpholine (sulfur-containing amine), unlike fluorinated analogs (e.g., ) or brominated intermediates (e.g., ).

- Substituent Effects : The furan-3-yl group may enhance π-π stacking interactions compared to phenyl or fluorophenyl groups in analogs .

Yield and Purity :

- Thiomorpholine-containing compounds may exhibit lower yields due to steric hindrance, contrasting with higher yields (e.g., 54–70%) for simpler analogs .

Preparation Methods

Synthetic Routes and Intermediate Formation

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 5-Ethylthiophene-2-sulfonyl chloride – The electrophilic sulfonyl chloride precursor.

- 2-(Furan-3-yl)-2-thiomorpholinoethylamine – The nucleophilic amine bearing thiomorpholine and furan substituents.

Coupling these intermediates via a nucleophilic substitution reaction forms the final sulfonamide.

Stepwise Preparation Methods

Synthesis of 5-Ethylthiophene-2-Sulfonyl Chloride

Chlorosulfonation of 5-Ethylthiophene

5-Ethylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield the sulfonyl chloride. Excess thionyl chloride (SOCl₂) is added to ensure complete conversion of sulfonic acid intermediates.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Reaction Temperature | 0–5°C | |

| Purification | Vacuum distillation |

Alternative Route: Oxidation of Thiol

A patent-pending method oxidizes 5-ethylthiophene-2-thiol using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) at 40°C, followed by chlorination with PCl₅. This route achieves 85% yield but requires stringent moisture control.

Preparation of 2-(Furan-3-yl)-2-Thiomorpholinoethylamine

Reductive Amination

A two-step process involves:

- Condensation : Furan-3-carbaldehyde reacts with 2-aminoethylthiomorpholine in ethanol at reflux (78°C) for 6 hours to form an imine.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane reduces the imine to the amine at room temperature.

Optimization Insight:

- Excess furan-3-carbaldehyde (1.2 equiv) improves imine yield to 91%.

- NaBH(OAc)₃ outperforms NaBH₄ in selectivity, minimizing thiomorpholine ring-opening side reactions.

Thiomorpholine Ring Formation

Thiomorpholine is synthesized via cyclization of 1,2-ethanedithiol with ammonia under high-pressure conditions (3 atm, 120°C), followed by N-alkylation with 2-chloroethylfuran-3-ylmethanol.

Sulfonamide Coupling

The sulfonyl chloride (1.05 equiv) reacts with 2-(furan-3-yl)-2-thiomorpholinoethylamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C. Triethylamine (Et₃N, 2.0 equiv) neutralizes HCl byproducts. After 12 hours at room temperature, the crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Parameters:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–14 hours | |

| Yield | 67–72% | |

| Purity (HPLC) | ≥98% |

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent (CN102115468B) describes a continuous flow system for analogous thiophene sulfonamides, reducing reaction time from 14 hours to 2.5 hours. Key features include:

Characterization and Quality Control

Spectroscopic Data

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Strategies include:

Thiomorpholine Ring Oxidation

Thiomorpholine’s sulfur atom oxidizes to sulfoxide in the presence of peroxides. Solutions:

- Conducting reactions under nitrogen atmosphere.

- Using antioxidant additives (e.g., BHT, 0.05% w/w).

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiomorpholine coupling | Thiomorpholine, K₂CO₃, DMF, 80°C, 12 hrs | Use molecular sieves to absorb H₂O |

| Sulfonamide formation | Thiophene-2-sulfonyl chloride, Et₃N, 0°C | Slow addition of sulfonyl chloride |

Basic: How should researchers characterize the structural integrity of this compound?

Q. Methodological Approach :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, thiophene protons resonate at δ 7.1–7.5 ppm, while furan protons appear at δ 6.3–6.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 427.12) with <2 ppm error .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Critical Note : Always compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in stereochemistry .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based protocols with Z’-factors >0.5 .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Cytotoxicity profiling : Use MTT assays on HEK-293 cells with IC₅₀ values <50 µM indicating potential therapeutic relevance .

Advanced: How can regioselectivity challenges in electrophilic substitutions be addressed?

Regioselectivity in thiophene/furan derivatives is influenced by:

- Electronic effects : The 5-ethyl group deactivates the thiophene ring, directing electrophiles to the 3-position. Use DFT calculations (e.g., Fukui indices) to predict reactive sites .

- Directing groups : The sulfonamide moiety acts as a meta-director in aromatic substitutions. For ortho/para selectivity, employ protecting groups (e.g., Boc on the sulfonamide nitrogen) .

- Lithiation strategies : Deprotonate the thiophene ring at -78°C using n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation) .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay conditions : Variances in pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 8.2) can alter IC₅₀ values by 10-fold .

- Cell line variability : Use isogenic cell lines (e.g., NCI-60 panel) to control for genetic drift .

- Solubility artifacts : Confirm compound solubility in DMSO/PBS via dynamic light scattering (DLS) to avoid false negatives .

Q. Table 2: Troubleshooting Data Conflicts

| Issue | Resolution Strategy | Reference Standard |

|---|---|---|

| Low reproducibility | Pre-equilibrate assay buffers for 24 hrs | NIST-traceable reagents |

| Off-target effects | Perform counter-screens on related enzymes | PubChem BioAssay AID 743255 |

Advanced: What strategies enhance the compound’s stability under oxidative conditions?

- Protective group chemistry : Replace the ethyl group with a trifluoromethyl moiety to reduce β-oxidation susceptibility .

- Formulation : Encapsulate in PEG-PLGA nanoparticles (150–200 nm) to shield from metabolic degradation .

- Accelerated stability testing : Use forced degradation studies (40°C/75% RH, 14 days) with HPLC monitoring (95% purity threshold) .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

- Core modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan-3-yl) to assess electronic effects on binding .

- Side chain variations : Replace thiomorpholinoethyl with piperazinyl groups to evaluate steric tolerance in enzyme active sites .

- 3D-QSAR models : Use CoMFA/CoMSIA on a dataset of 50+ analogs to predict activity cliffs (training set R² >0.9) .

Advanced: What computational methods predict the compound’s drug-likeness?

- ADMET prediction : SwissADME for Lipinski rule compliance (MW <500, LogP <5) .

- Molecular docking : AutoDock Vina with carbonic anhydrase IX (PDB ID 3IAI) to estimate binding energies (ΔG < -8 kcal/mol) .

- Metabolism prediction : CYP450 isoform profiling via StarDrop’s WhichP450 module .

Advanced: What safety protocols are critical for handling this compound?

- PPE requirements : Wear nitrile gloves (≥8 mil thickness) and ANSI Z87.1-compliant goggles due to sulfonamide sensitization risks .

- Waste disposal : Neutralize with 10% NaOH/EtOH solution before incineration .

- Spill management : Absorb with vermiculite, place in sealed containers labeled “Organosulfur waste” .

Advanced: What emerging research directions are recommended for this compound?

- PROTAC development : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

- Photodynamic therapy : Explore thiophene’s photosensitizing potential under 470 nm LED irradiation .

- Crystallography studies : Solve the X-ray structure (CCDC deposition) to guide fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.